molecular formula C19H21NO3 B4203299 4-(allyloxy)-N-benzyl-3-ethoxybenzamide

4-(allyloxy)-N-benzyl-3-ethoxybenzamide

Cat. No.: B4203299
M. Wt: 311.4 g/mol
InChI Key: PBGNIGKZSNIKOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Allyloxy)-N-benzyl-3-ethoxybenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and organic synthesis research. Its molecular structure incorporates an allyloxy ether, an ethoxy group, and a benzyl-substituted amide, features commonly found in compounds with bioactive potential. Benzamide derivatives are frequently investigated as key scaffolds in the development of pharmacologically active molecules, including enzyme inhibitors. The structural motifs present in this compound, particularly the benzamide core and the allyl ether, are known to be versatile intermediates in organic synthesis. The allyloxy group can serve as a protective group for phenols or participate in further chemical transformations such as Claisen rearrangements, a reaction used to form new carbon-carbon bonds . Similarly, the ethoxy group on the aromatic ring can influence the compound's electronic properties and metabolic stability. Researchers might employ this compound as a building block for the synthesis of more complex molecules, such as 3-arylphthalides or 3-aryl-3-hydroxyisoindolinones, which are classes of compounds studied for their diverse biological activities, including potential anticancer effects . This product is provided for research and development purposes only. It is not intended for diagnostic or therapeutic use in humans. Researchers should handle all chemicals with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-benzyl-3-ethoxy-4-prop-2-enoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-3-12-23-17-11-10-16(13-18(17)22-4-2)19(21)20-14-15-8-6-5-7-9-15/h3,5-11,13H,1,4,12,14H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBGNIGKZSNIKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)NCC2=CC=CC=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Molecular Properties

Table 1: Structural and Molecular Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents
4-(Allyloxy)-N-benzyl-3-ethoxybenzamide C₁₉H₂₁NO₃ 311.38 Allyloxy (C₄), Ethoxy (C₃), N-Benzyl
4-(Benzyloxy)-N-butylbenzamide C₁₈H₂₁NO₂ 283.36 Benzyloxy (C₄), N-Butyl
N-Phenyl-4-(trifluoromethoxy)benzamide C₁₄H₁₀F₃NO₂ 281.23 Trifluoromethoxy (C₄), N-Phenyl
4-Amino-3-(benzyloxy)-N,N-dimethylbenzamide C₁₆H₁₈N₂O₂ 270.33 Amino (C₄), Benzyloxy (C₃), N,N-Dimethyl

Key Observations :

  • Electronic Effects : The allyloxy group in the target compound introduces electron-donating character via resonance, contrasting with the electron-withdrawing trifluoromethoxy group in compound 3u .

Insights :

  • The target compound’s allyloxy group may require milder conditions for installation compared to phenethoxy groups, which demand prolonged heating (e.g., 80°C overnight in ).
  • The use of phase-transfer catalysts like Bu₄NI in highlights divergent strategies for introducing electron-deficient substituents.

Q & A

Q. What are the recommended synthetic routes for 4-(allyloxy)-N-benzyl-3-ethoxybenzamide, and what key intermediates should be prioritized?

Methodological Answer: A practical synthesis involves sequential functionalization of the benzamide core. Key steps include:

Amide Coupling : React 3-ethoxy-4-hydroxybenzoic acid with benzylamine using coupling agents (e.g., HATU or DCC) to form the N-benzylamide backbone.

Allylation : Introduce the allyloxy group via nucleophilic substitution or Mitsunobu reaction, using allyl bromide and a base (e.g., K₂CO₃) in anhydrous DMF .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane) followed by recrystallization.

Q. Critical Intermediates :

  • 3-Ethoxy-4-hydroxy-N-benzylbenzamide : Verify purity via HPLC (>98%) before allylation.
  • Allyl bromide : Ensure anhydrous conditions to avoid hydrolysis.

Q. Hazard Considerations :

  • Conduct thermal stability analysis (DSC) to monitor decomposition risks, as seen in analogous anomeric amides .

Q. Which spectroscopic methods are most effective for characterizing this compound, and what diagnostic peaks should be expected?

Methodological Answer:

  • ¹H NMR :
    • Allyloxy protons: δ 5.8–6.1 (m, 1H, CH₂=CH-), δ 4.5–4.7 (d, 2H, OCH₂).
    • Benzyl group: δ 4.4–4.6 (s, 2H, N-CH₂), aromatic protons at δ 6.8–7.4 .
  • IR :
    • Amide C=O stretch: ~1650–1680 cm⁻¹.
    • Allyl ether C-O: ~1200–1250 cm⁻¹.
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ matching theoretical mass (C₁₉H₂₁NO₃: 311.15 g/mol).

Validation : Cross-reference with computational NMR prediction tools (e.g., ACD/Labs) to resolve overlapping signals .

Advanced Research Questions

Q. How does the allyloxy group influence the compound’s reactivity in nucleophilic substitution compared to ethoxy or benzyloxy substituents?

Methodological Answer: The allyloxy group enhances reactivity due to:

  • Resonance Stabilization : The allyl system stabilizes transition states via conjugation, facilitating nucleophilic attack.
  • Steric Effects : Compared to bulky benzyloxy groups, allyloxy allows better accessibility for reagents.

Q. Experimental Validation :

  • Compare reaction rates with ethoxy/benzyloxy analogs in SN2 conditions (e.g., NaH/DMF, alkyl halides). Monitor via TLC or in-situ IR .
  • Data Contradiction Tip : If unexpected side products arise (e.g., elimination via allyl group), optimize temperature (0–25°C) and base strength .

Q. What strategies mitigate decomposition issues observed during thermal analysis of this compound?

Methodological Answer:

  • Storage : Store at –20°C under argon, shielded from light. Avoid prolonged heating (>60°C) during synthesis .
  • Stabilizers : Add radical inhibitors (e.g., BHT) during purification to prevent oxidative degradation.
  • Analytical Monitoring : Use DSC to identify decomposition onset temperatures. For example, analogous amides decompose at 120–150°C .

Q. How can computational modeling predict the biological activity of this compound, and which docking parameters are critical?

Methodological Answer:

  • Target Selection : Screen against receptors like COX-2 or kinases using AutoDock Vina.
  • Parameters :
    • Binding Affinity (ΔG) : Prioritize poses with ΔG ≤ –7.0 kcal/mol.
    • Hydrogen Bonding : Ensure interactions with catalytic residues (e.g., Ser530 for COX-2).
  • Validation : Compare with bioassay data (e.g., IC₅₀ in enzyme inhibition assays) .

Q. What analytical approaches resolve contradictions in reported biological activity data for benzamide derivatives?

Methodological Answer:

  • Meta-Analysis : Aggregate data from multiple studies (e.g., antimicrobial assays) and normalize by potency (µM) and cell line specificity.
  • Confounding Factors : Control for substituent effects (e.g., nitro vs. ethoxy groups) using QSAR models .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., Mueller-Hinton agar for antimicrobial testing) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(allyloxy)-N-benzyl-3-ethoxybenzamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-(allyloxy)-N-benzyl-3-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.